Cas no 2060025-68-3 (benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate)

Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for the functionalization of indole derivatives. The chlorosulfonyl group at the 7-position enables further derivatization through nucleophilic substitution, facilitating the introduction of sulfonamides or other sulfur-containing functionalities. The benzyl carboxylate moiety provides stability while allowing selective deprotection under mild conditions. This compound is useful in pharmaceutical and agrochemical research, where indole scaffolds are prevalent. Its well-defined reactivity and compatibility with various reaction conditions make it a practical choice for constructing complex heterocyclic systems. Proper handling is advised due to the reactivity of the chlorosulfonyl group.
benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate structure
2060025-68-3 structure
Product name:benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate
CAS No:2060025-68-3
MF:C16H12ClNO4S
Molecular Weight:349.788782119751
MDL:MFCD30486503
CID:5183185
PubChem ID:125449972

benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1H-Indole-1-carboxylic acid, 7-(chlorosulfonyl)-, phenylmethyl ester
    • benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate
    • MDL: MFCD30486503
    • インチ: 1S/C16H12ClNO4S/c17-23(20,21)14-8-4-7-13-9-10-18(15(13)14)16(19)22-11-12-5-2-1-3-6-12/h1-10H,11H2
    • InChIKey: OJDBWMWVKZQQAE-UHFFFAOYSA-N
    • SMILES: N1(C(OCC2=CC=CC=C2)=O)C2=C(C=CC=C2S(Cl)(=O)=O)C=C1

benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-328320-10.0g
benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate
2060025-68-3
10.0g
$3131.0 2023-02-23
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01041505-1g
Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate
2060025-68-3 95%
1g
¥3122.0 2023-03-11
Enamine
EN300-328320-0.25g
benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate
2060025-68-3
0.25g
$670.0 2023-09-04
Enamine
EN300-328320-1g
benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate
2060025-68-3
1g
$728.0 2023-09-04
Enamine
EN300-328320-1.0g
benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate
2060025-68-3
1g
$0.0 2023-06-07
Enamine
EN300-328320-0.05g
benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate
2060025-68-3
0.05g
$612.0 2023-09-04
Enamine
EN300-328320-5.0g
benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate
2060025-68-3
5.0g
$2110.0 2023-02-23
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01041505-5g
Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate
2060025-68-3 95%
5g
¥9072.0 2023-03-11
Enamine
EN300-328320-0.5g
benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate
2060025-68-3
0.5g
$699.0 2023-09-04
Enamine
EN300-328320-10g
benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate
2060025-68-3
10g
$3131.0 2023-09-04

benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate 関連文献

benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylateに関する追加情報

Benzyl 7-(Chlorosulfonyl)-1H-Indole-1-Carboxylate: A Comprehensive Overview

Benzyl 7-(Chlorosulfonyl)-1H-Indole-1-Carboxylate (CAS No. 2060025-68-3) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and agricultural chemistry. This compound, with its unique structure and functional groups, exhibits a wide range of applications and potential uses in modern scientific research. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate, providing a comprehensive understanding of its significance in contemporary science.

The chemical structure of benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate is characterized by a benzene ring attached to an indole moiety, which itself is substituted with a chlorosulfonyl group at the 7-position. The indole ring system is a heterocyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of the chlorosulfonyl group (-SO₂Cl) introduces unique electronic and steric properties to the molecule, making it highly versatile for various chemical reactions. Additionally, the carboxylate group (-COO⁻) at the 1-position of the indole ring contributes to the compound's reactivity and solubility characteristics.

Recent studies have highlighted the potential of benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate as a precursor for the synthesis of bioactive compounds. Researchers have explored its role in the development of novel drugs targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. The chlorosulfonyl group has been shown to enhance the bioavailability and pharmacokinetic properties of derivatives derived from this compound. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate exhibited potent anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways.

In addition to its pharmaceutical applications, benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate has found utility in materials science as a building block for advanced materials. The compound's ability to undergo various types of coupling reactions makes it an ideal candidate for constructing functional polymers and nanoparticles. A recent advancement reported in *Advanced Materials* showcased the use of this compound as a precursor for synthesizing stimuli-responsive polymers that exhibit shape-memory behavior under external stimuli such as temperature or light. These materials hold promise for applications in smart textiles, soft robotics, and drug delivery systems.

The synthesis of benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate typically involves multi-step organic reactions that require precise control over reaction conditions. A common approach involves the chlorosulfonation of an indole derivative followed by benzoylation at the carboxylic acid position. Researchers have optimized these reaction conditions to achieve high yields and purity levels. For example, a study published in *Organic Process Research & Development* described a scalable synthesis route using microwave-assisted techniques to accelerate reaction times while maintaining product quality.

Another area where benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate has shown promise is in agricultural chemistry. The compound's ability to act as a precursor for herbicides and fungicides has been explored extensively. A recent investigation published in *Pest Management Science* demonstrated that derivatives of this compound exhibited potent activity against various plant pathogens without causing significant harm to non-target organisms. This highlights its potential as an environmentally friendly alternative to conventional pesticides.

Furthermore, benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate has been utilized in catalytic processes due to its ability to act as a ligand or catalyst in organometallic reactions. Its chelating properties make it suitable for stabilizing metal complexes that are active in various industrial catalytic processes. A study published in *Catalysis Letters* reported on the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions, leading to improved catalytic efficiency and selectivity.

In conclusion, benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate (CAS No. 2060025-68-3) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure enables it to serve as a valuable building block for synthesizing bioactive compounds, advanced materials, and agrochemicals. With ongoing research uncovering new potential uses and improved synthetic methods, this compound is poised to play an increasingly important role in shaping future scientific advancements.

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